Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate
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Overview
Description
Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate is a complex organic compound featuring a unique structure that combines an imidazo[2,1-C][1,2,4]triazole core with a methoxyphenyl group and a sulfanylacetamido moiety
Preparation Methods
The synthesis of Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate typically involves multicomponent reactions. One approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile, followed by the formation of the target compound in acidic media . Industrial production methods would likely involve optimization of these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted under appropriate conditions, such as using nucleophiles in the presence of a catalyst. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate can be compared with similar compounds such as:
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and applications.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Another compound with a methoxyphenyl group, used in different chemical contexts
Properties
Molecular Formula |
C17H21N5O4S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C17H21N5O4S/c1-3-26-15(24)10-18-14(23)11-27-17-20-19-16-21(8-9-22(16)17)12-4-6-13(25-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H,18,23) |
InChI Key |
DTVFMIWWYQREQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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